molecular formula C15H28O6 B13756640 Bis(2-hydroxypropyl) azelate CAS No. 51851-36-6

Bis(2-hydroxypropyl) azelate

Cat. No.: B13756640
CAS No.: 51851-36-6
M. Wt: 304.38 g/mol
InChI Key: HILXNQDVXRHFJW-UHFFFAOYSA-N
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Description

Bis(2-hydroxypropyl) azelate is an organic compound with the molecular formula C15H28O6. It is a diester derived from azelaic acid and 2-hydroxypropyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-hydroxypropyl) azelate can be synthesized through the esterification of azelaic acid with 2-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxypropyl) azelate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

Bis(2-hydroxypropyl) azelate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of biodegradable polymers, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of bis(2-hydroxypropyl) azelate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl) azelate
  • Bis(2-hydroxypropyl) adipate
  • Bis(2-hydroxypropyl) sebacate

Uniqueness

Bis(2-hydroxypropyl) azelate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may offer advantages in terms of solubility, reactivity, and biodegradability, making it suitable for specific applications in various fields.

Properties

CAS No.

51851-36-6

Molecular Formula

C15H28O6

Molecular Weight

304.38 g/mol

IUPAC Name

bis(2-hydroxypropyl) nonanedioate

InChI

InChI=1S/C15H28O6/c1-12(16)10-20-14(18)8-6-4-3-5-7-9-15(19)21-11-13(2)17/h12-13,16-17H,3-11H2,1-2H3

InChI Key

HILXNQDVXRHFJW-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CCCCCCCC(=O)OCC(C)O)O

Origin of Product

United States

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